molecular formula C9H13FN2 B12274582 2-(4-Fluorophenyl)propane-1,3-diamine

2-(4-Fluorophenyl)propane-1,3-diamine

Cat. No.: B12274582
M. Wt: 168.21 g/mol
InChI Key: HMEFNQQXFSIDEZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propane-1,3-diamine is an organic compound with the molecular formula C9H13FN2 It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms on the phenyl ring is substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)propane-1,3-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Reduction: The 4-fluorobenzaldehyde is reduced to 4-fluorobenzyl alcohol using a reducing agent such as sodium borohydride.

    Bromination: The 4-fluorobenzyl alcohol is then brominated to form 4-fluorobenzyl bromide.

    Amination: The 4-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with propane-1,3-diamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Fluorinated carboxylic acids or ketones.

    Reduction: Fluorinated amines or alcohols.

    Substitution: N-alkyl or N-acyl derivatives of the original compound.

Scientific Research Applications

2-(4-Fluorophenyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A simple diamine with similar structural features but lacks the fluorine substitution.

    4-Fluorobenzylamine: Contains the fluorinated phenyl ring but lacks the propane-1,3-diamine backbone.

    2-Phenylpropane-1,3-diamine: Similar structure but without the fluorine atom.

Uniqueness

2-(4-Fluorophenyl)propane-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

2-(4-fluorophenyl)propane-1,3-diamine

InChI

InChI=1S/C9H13FN2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8H,5-6,11-12H2

InChI Key

HMEFNQQXFSIDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)CN)F

Origin of Product

United States

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